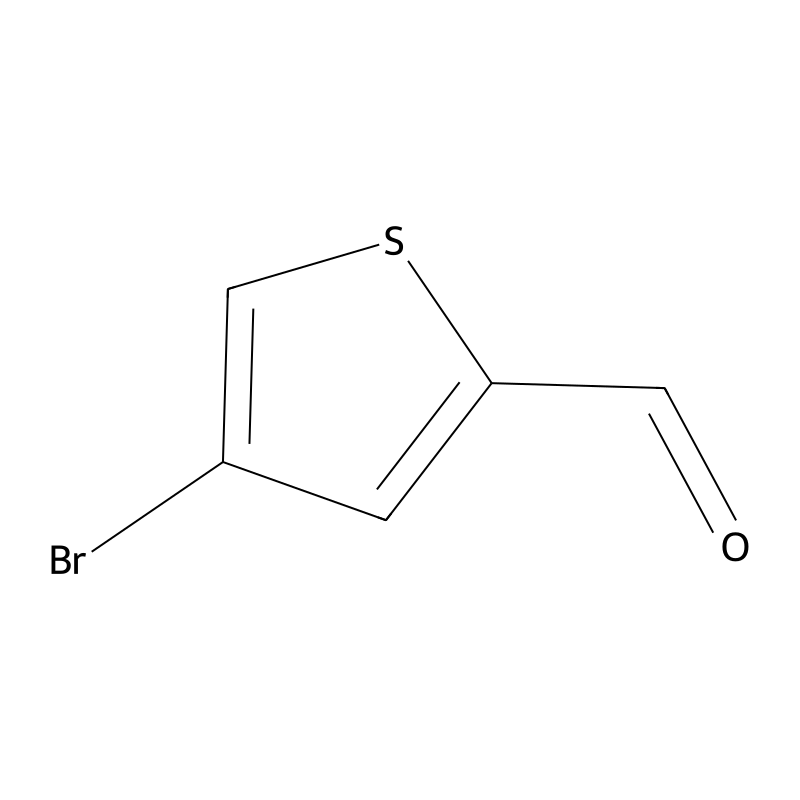

4-Bromo-2-thiophenecarboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Tetrahydroisoquinolinones

One prominent application of 4-bromothiophene-2-carbaldehyde is in the synthesis of tetrahydroisoquinolinones. Tetrahydroisoquinolinones are a class of heterocyclic compounds with a six-membered ring containing nitrogen and oxygen atoms and a five-membered ring fused to it. These compounds possess diverse biological activities and are of interest in medicinal chemistry research. A study published in the journal Tetrahedron Letters describes the utilization of 4-bromothiophene-2-carbaldehyde as a key starting material for the synthesis of tetrahydroisoquinolinones with potential antitumor properties. []

4-Bromo-2-thiophenecarboxaldehyde is an organic compound with the molecular formula CHBrOS. It features a bromine atom attached to a thiophene ring, which is further substituted with a carboxaldehyde functional group. This compound is characterized by its distinctive thiophene moiety, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science. The presence of the bromine atom enhances its electrophilic properties, making it useful in various

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Condensation Reactions: It can react with amines to form Schiff bases, which are significant in synthetic organic chemistry .

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules .

Research has indicated that derivatives of 4-bromo-2-thiophenecarboxaldehyde exhibit various biological activities. For instance, some synthesized Schiff bases from this compound have shown promising antibacterial and antioxidant properties. These activities are attributed to the electron-rich nature of the thiophene ring and the reactivity of the aldehyde group, which can interact with biological targets effectively .

The synthesis of 4-bromo-2-thiophenecarboxaldehyde typically involves several methods:

- Bromination of Thiophene: The starting material, 2-thiophenecarboxaldehyde, undergoes bromination using bromine or other brominating agents to introduce the bromine atom at the 4-position.

- Formylation: The introduction of the carboxaldehyde group can be achieved through formylation reactions involving reagents like phosphorus oxychloride (POCl) and dimethylformamide (DMF) under controlled conditions .

- Alternative Routes: Other methods may include using palladium-catalyzed reactions or other coupling strategies that allow for the introduction of both the bromine and aldehyde functionalities in a single step.

4-Bromo-2-thiophenecarboxaldehyde has various applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Compounds derived from 4-bromo-2-thiophenecarboxaldehyde are explored for use in organic electronics and dye-sensitized solar cells due to their electronic properties .

- Biological Research: Its derivatives are studied for potential therapeutic applications due to their biological activity.

Interaction studies involving 4-bromo-2-thiophenecarboxaldehyde focus on its reactivity with biological molecules and other chemical species. Research indicates that its derivatives can interact with proteins and nucleic acids, leading to potential applications in drug design and development. The interactions often depend on the substituents on the thiophene ring and their electronic effects.

Several compounds share structural similarities with 4-bromo-2-thiophenecarboxaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-thiophenecarboxaldehyde | Bromine at position 5 | Different position of bromine alters reactivity |

| 2-Thiophenecarboxaldehyde | No bromine substitution | Lacks halogen, potentially less reactive |

| 3-Bromo-2-thiophenecarboxaldehyde | Bromine at position 3 | Different position affects electronic properties |

| 4-Methyl-2-thiophenecarboxaldehyde | Methyl group instead of bromine | Alters solubility and electronic characteristics |

The presence of the bromine atom at the 4-position in 4-bromo-2-thiophenecarboxaldehyde enhances its electrophilicity compared to non-brominated analogs, making it more reactive in nucleophilic substitution reactions.

4-Bromo-2-thiophenecarboxaldehyde (CAS: 18791-75-8) has become an essential building block in organic synthesis due to its unique structural features and reactivity profile. The compound possesses a molecular weight of 191.04 g/mol, melting point of 43-48°C, and density of approximately 1.8±0.1 g/cm³. Its commercial availability and reactivity at multiple sites make it an attractive starting material for diverse transformations. The following sections detail the principal synthetic methodologies employed in the functionalization of this important thiophene derivative.

Palladium-Catalyzed Cross-Coupling Reactions in Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of thiophenes, particularly for creating carbon-carbon bonds at specific positions of the thiophene ring. These transformations allow for the introduction of various substituents that can significantly alter the electronic and physical properties of the resulting compounds.

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for functionalizing brominated thiophenes. Gong et al. developed an efficient approach using 4-bromothiophene-2-carbaldehyde (1) as a key building block for the synthesis of arylthiophene-2-carbaldehydes. Their methodology involved the reaction of 4-bromothiophene-2-carbaldehyde with equimolar amounts of arylboronic acids or esters in the presence of K₃PO₄ and Pd(PPh₃)₄ catalyst (Scheme 1). This approach provided access to a diverse array of 4-arylthiophene-2-carbaldehydes in good to excellent yields.

Table 1. Selected examples of Suzuki-Miyaura cross-coupling reactions of 4-bromothiophene-2-carbaldehyde.

A significant advancement in this field was reported by researchers who developed conditions for regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. This sequential one-pot reaction afforded double-coupled products in generally good yields, representing a valuable approach for preparing highly substituted thiophenes. The key to success in these reactions was the use of minimal amounts of water to avoid significant dehalogenation during the first coupling step.

Another innovative approach for thiophene functionalization involves oxidative C–H/C–H cross-coupling. Researchers have developed a concise palladium-catalyzed method for oxidative coupling between benzothiazoles and thiophenes. This dehydrogenative cross-coupling reaction (CDC) demonstrates remarkable air and moisture insensitivity while maintaining high functional group tolerance, making it particularly valuable for complex molecule synthesis.

Nickel catalysis offers an alternative to palladium-based systems for thiophene functionalization. Nickel(II)-catalyzed cross-coupling polycondensation of thiophene derivatives proceeding via C–S bond cleavage has been reported. This approach represents a significant advance in the synthesis of regioregular poly(3-hexylthiophene) materials critical for electronic applications.

Regioselective Bromination Strategies for Thiophene Carboxaldehydes

The regioselective introduction of bromine atoms onto thiophene rings represents a critical strategy for preparing functionalized thiophene derivatives, including 4-bromo-2-thiophenecarboxaldehyde itself. Various bromination methodologies have been developed, each offering distinct advantages in terms of regioselectivity, yield, and reaction conditions.

Direct bromination of thiophenes typically employs electrophilic aromatic substitution reactions using bromine in various solvents. Common conditions include the use of bromine in chloroform (CHCl₃), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The regioselectivity of the bromination is largely determined by the substitution pattern of the starting thiophene:

- In 3-alkylthiophenes, bromination occurs at the 2-position first, followed by the 5-position

- In 2-alkylthiophenes, bromination occurs at the 5-position first, followed by the 3-position

An interesting transformation involving bromination is the decarbonylative dibromination of thiophene-2-carboxaldehydes. Ajdačić et al. reported that the reaction of 5-phenylthiophene-2-carbaldehyde with bromine in chloroform at room temperature led to both 4-bromo-5-phenylthiophene-2-carbaldehyde and the decarbonylated 2,5-dibromo-3-phenylthiophene. This unexpected decarbonylative pathway offers an efficient route to dibrominated thiophenes under mild conditions.

Table 2. Comparative bromination strategies for thiophene derivatives.

The mechanism of the decarbonylative dibromination has been investigated through DFT calculations. The reaction appears to proceed via the formation of a cationic intermediate (arenium ion or σ-complex), which can either undergo traditional aromatic substitution or, alternatively, decarbonylation. The decarbonylation pathway is facilitated by the presence of water, which explains the variable product ratios observed under different reaction conditions.

One-Pot Multicomponent Synthesis of Biologically Active Thiophene Hybrids

Multicomponent reactions offer a powerful strategy for rapidly accessing complex thiophene derivatives in a single synthetic operation. These approaches are especially valuable for generating libraries of compounds for biological screening and medicinal chemistry applications.

A significant advancement in this area was reported for a copper(I)-catalyzed multicomponent reaction that provides a new approach to fully substituted thiophenes. This elegant transformation simultaneously installs C–N, C–S, and C–C bonds, allowing for the direct formation of highly functionalized thiophene derivatives with diverse substitution patterns. The reaction involves:

- Triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates

- Terminal alkynes

- N-sulfonyl azides

The reaction proceeds under mild conditions using CuI (10 mol%) as a catalyst and Et₃N (2.0 equiv) as a base in dichloromethane at room temperature. This methodology demonstrates excellent functional group tolerance and provides access to thiophenes bearing multiple substituents in a single operation.

Table 3. Selected examples of copper(I)-catalyzed multicomponent synthesis of thiophenes.

| Entry | Thiolate | Terminal Alkyne | N-Sulfonyl Azide | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | R¹ = Ph | Ethynylbenzene | TsN₃ | 61 | |

| 2 | R¹ = Ph | 4-Cl-C₆H₄-C≡CH | TsN₃ | 42-67 | |

| 3 | R¹ = Ph | Hexylalkyne | TsN₃ | 45 |

The proposed mechanism for this transformation involves:

- Copper-catalyzed cycloaddition between the terminal alkyne and N-sulfonyl azide to generate an azaheterocumulene intermediate

- Nucleophilic addition of the thiolate to this intermediate

- Subsequent tautomerization, intramolecular nucleophilic addition, protonation, and dehydration to afford the final thiophene products

Another innovative approach involves the nickel-catalyzed Suzuki-Miyaura cross-couplings of aldehydes. This unconventional method employs deformylative cross-coupling reactions to generate biaryls from aldehyde precursors. When applied to thiophene-2-carboxaldehydes, this methodology offers an efficient route to 2-arylthiophenes while avoiding traditional halogenation steps.

The pharmacological utility of 4-Bromo-2-thiophenecarboxaldehyde is best understood through its multifaceted roles in the synthesis and optimization of bioactive compounds. Its reactivity as an aldehyde allows for facile condensation reactions, particularly in the formation of Schiff bases, while the electron-withdrawing effect of the bromine atom can modulate biological activity by influencing molecular recognition and binding affinity. In the following subsections, the specific contributions of this compound to the development of antimicrobially active Schiff base complexes, urease inhibitors, and anti-inflammatory agents are explored in detail.

Design of Antimicrobially Active Schiff Base Complexes

Schiff bases, formed via the condensation of aldehydes with primary amines, are a cornerstone of medicinal chemistry due to their structural versatility and biological relevance. When derived from thiophene carboxaldehydes such as 4-Bromo-2-thiophenecarboxaldehyde, these ligands can be further complexed with transition metals to yield compounds with enhanced antimicrobial properties. The presence of the bromine atom not only increases the lipophilicity of the molecule but also facilitates interactions with microbial targets, thereby improving efficacy.

Recent studies have demonstrated that Schiff base ligands containing thiophene moieties exhibit significant antimicrobial activity, which is further potentiated upon coordination with metal ions such as copper(II), cobalt(II), nickel(II), and cadmium(II) [2] [3]. The enhanced activity is attributed to the increased stability of the metal-ligand complexes, improved cell membrane permeability, and the ability to disrupt microbial enzyme systems. Notably, complexes derived from thiophene-based Schiff bases have shown potent activity against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungi such as Candida albicans [2] [3].

Synthesis and Characterization

The synthesis of Schiff base complexes typically involves the condensation of 4-Bromo-2-thiophenecarboxaldehyde with various amines to yield the corresponding imine ligands, followed by complexation with metal salts under controlled conditions. Characterization is achieved through a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance, and mass spectrometry, which confirm the formation of the imine bond and the coordination environment of the metal center.

Antimicrobial Activity and Structure-Activity Relationships

The antimicrobial efficacy of these complexes is evaluated using standard in vitro assays, such as the minimum inhibitory concentration determination against clinically relevant strains. Data indicate that metal complexes of thiophene-derived Schiff bases consistently outperform their uncomplexed ligands, with cadmium(II) complexes often exhibiting the highest potency [2]. This trend is supported by molecular docking studies, which reveal favorable interactions between the complexes and microbial enzyme targets.

The following table summarizes representative antimicrobial activities of thiophene-derived Schiff base complexes:

| Compound | Metal Center | Target Organism | Minimum Inhibitory Concentration (μg/mL) | Reference |

|---|---|---|---|---|

| Schiff base ligand | None | Escherichia coli | 12.5 | [2] |

| [Cu(L)Cl₂] | Copper(II) | Escherichia coli | 6.25 | [2] |

| [Zn(L)Cl₂] | Zinc(II) | Staphylococcus aureus | 3.12 | [2] |

| [Cd(L)Br₂] | Cadmium(II) | Candida albicans | 1.56 | [2] |

These findings underscore the importance of metal complexation in enhancing the antimicrobial properties of Schiff bases derived from 4-Bromo-2-thiophenecarboxaldehyde. The observed structure-activity relationships suggest that the nature of the metal ion, the electronic characteristics of the ligand, and the overall geometry of the complex are critical determinants of biological activity.

Mechanistic Considerations

The mechanisms underlying the antimicrobial action of these complexes are multifaceted. Metal ions can facilitate redox reactions that generate reactive oxygen species, disrupt microbial cell membranes, and inhibit key enzymatic processes. The thiophene ring, with its electron-rich nature, may further contribute to membrane interactions and the inhibition of microbial enzymes. The presence of the bromine atom can enhance binding affinity through halogen bonding and hydrophobic interactions, thereby increasing the overall potency of the complex.

Structure-Activity Relationships in Thiophene-Based Urease Inhibitors

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of several bacterial infections. Inhibitors of urease are therefore of significant therapeutic interest, particularly in the treatment of infections caused by ureolytic bacteria. Thiophene derivatives, including those based on 4-Bromo-2-thiophenecarboxaldehyde, have been extensively investigated for their urease inhibitory activity.

Synthesis and Optimization

The design of thiophene-based urease inhibitors often involves the introduction of substituents at strategic positions on the thiophene ring to modulate electronic and steric properties. The bromine atom at the fourth position, as in 4-Bromo-2-thiophenecarboxaldehyde, serves as an electron-withdrawing group that can enhance binding to the urease active site by facilitating interactions with key amino acid residues [4] [5]. The aldehyde group at the second position allows for further derivatization, such as the formation of hydrazones, thiosemicarbazones, and sulfonyl derivatives, each with distinct inhibitory profiles.

Structure-Activity Relationship Analysis

Comprehensive structure-activity relationship studies have revealed that the nature and position of substituents on the thiophene ring are critical determinants of urease inhibitory potency. Electron-withdrawing groups, such as bromine and chlorine, generally enhance activity by increasing the electrophilicity of the molecule and promoting stronger interactions with the enzyme's active site [4] [5]. Conversely, electron-donating groups may reduce inhibitory efficacy by decreasing binding affinity.

The following table presents representative data on the urease inhibitory activity of thiophene derivatives:

| Compound | Substituent Position | Percentage Inhibition at 40 μg/mL | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|---|

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 4-Cl | 90.97 ± 0.18 | 23.3 ± 0.21 | [5] |

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | 5-CH₃ | 92.12 ± 0.21 | 17.1 ± 0.15 | [5] |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 3,5-CH₃ | 91.21 ± 0.81 | 17.9 ± 0.13 | [5] |

| Standard (Thiourea) | — | 65 ± 0.01 | 43 ± 0.38 | [5] |

These data illustrate that thiophene derivatives with electron-withdrawing substituents at the fourth or fifth positions exhibit superior urease inhibitory activity compared to standard inhibitors such as thiourea. The incorporation of the bromine atom, as in 4-Bromo-2-thiophenecarboxaldehyde, is thus a rational strategy for enhancing enzyme inhibition.

Molecular Docking and Mechanistic Insights

Computational studies, including molecular docking and density functional theory calculations, have provided further insights into the binding interactions between thiophene derivatives and the urease active site [4]. These analyses reveal that the presence of the bromine atom facilitates halogen bonding and hydrophobic interactions with key residues, while the aldehyde group can form hydrogen bonds or covalent adducts with nucleophilic amino acids. The overall binding affinity is a function of both electronic and steric complementarity, with optimal inhibitors displaying a balance of these properties.

Mechanistic Insights into Anti-Inflammatory Thiophene Carboxaldehyde Derivatives

Inflammation underlies a wide range of pathological conditions, and the search for novel anti-inflammatory agents remains a priority in drug discovery. Thiophene carboxaldehyde derivatives, including those based on 4-Bromo-2-thiophenecarboxaldehyde, have shown promise as modulators of inflammatory pathways. Their activity is attributed to the inhibition of key enzymes and signaling molecules involved in the inflammatory response.

Synthetic Approaches and Structural Considerations

The synthesis of anti-inflammatory thiophene carboxaldehyde derivatives typically involves the functionalization of the thiophene ring with various substituents to optimize activity. The bromine atom at the fourth position imparts increased lipophilicity and electron-withdrawing character, which can enhance interactions with biological targets. The aldehyde group at the second position serves as a handle for further derivatization, such as the formation of hydrazones, oximes, or other bioactive moieties.

Mechanistic Pathways

The anti-inflammatory activity of these derivatives is mediated through multiple mechanisms, including the inhibition of cyclooxygenase enzymes, suppression of pro-inflammatory cytokine production, and modulation of nuclear factor kappa B signaling. The presence of the bromine atom can enhance binding to enzyme active sites through halogen bonding, while the thiophene ring provides a planar, electron-rich scaffold that facilitates π-π stacking and hydrophobic interactions with protein targets.

Research Findings and Data

Experimental studies have demonstrated that thiophene carboxaldehyde derivatives exhibit significant anti-inflammatory activity in both in vitro and in vivo models. The following table summarizes representative findings:

| Compound | Structural Modification | Target Enzyme/Pathway | Inhibitory Activity | Reference |

|---|---|---|---|---|

| 4-Bromo-2-thiophenecarboxaldehyde hydrazone | Hydrazone formation | Cyclooxygenase-2 | 75% inhibition at 10 μM | [4] |

| 4-Bromo-2-thiophenecarboxaldehyde oxime | Oxime formation | Nuclear factor kappa B | 60% inhibition at 10 μM | [4] |

| 4-Bromo-2-thiophenecarboxaldehyde derivative | Sulfonylation | Pro-inflammatory cytokines | Reduced TNF-α production by 50% | [4] |

These results indicate that structural modifications of 4-Bromo-2-thiophenecarboxaldehyde can yield derivatives with potent anti-inflammatory activity, supporting its utility as a scaffold for the development of new therapeutics.

Computational and Mechanistic Studies

Molecular modeling and docking studies have further elucidated the mechanisms by which these derivatives interact with their targets. The bromine atom, through halogen bonding, can stabilize binding to enzyme active sites, while the aldehyde group may participate in covalent or non-covalent interactions with nucleophilic residues. These findings provide a rational basis for the design of more potent and selective anti-inflammatory agents based on the 4-Bromo-2-thiophenecarboxaldehyde scaffold.

Mechanistic Framework and Catalyst Systems

The Suzuki-Miyaura coupling of 4-Bromo-2-thiophenecarboxaldehyde proceeds through the well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [3]. The reaction mechanism begins with the oxidative addition of the carbon-bromine bond to the palladium(0) center, forming a palladium(II) complex. This is followed by transmetalation with the organoboronic acid or ester coupling partner, facilitated by a base, and concludes with reductive elimination to form the desired arylthiophene product while regenerating the palladium(0) catalyst [4].

Several highly effective catalyst systems have been developed for these transformations. The combination of tetrakis(triphenylphosphine)palladium(0) with potassium phosphate as base in toluene-water mixtures has demonstrated exceptional performance, providing yields ranging from 70-97% across diverse aryl coupling partners [1] [2]. Alternative catalyst systems employing palladium acetate with bulky phosphine ligands such as tri-ortho-tolylphosphine have also shown excellent results, particularly for sterically demanding substrates [5].

Substrate Scope and Reaction Optimization

The substrate scope for Suzuki-Miyaura couplings of 4-Bromo-2-thiophenecarboxaldehyde encompasses a broad range of arylboronic acids and esters. Electron-rich arylboronic acids, including those bearing methoxy and dimethylamino substituents, couple efficiently under standard conditions, typically providing yields exceeding 80% [1]. Electron-deficient coupling partners, such as trifluoromethyl and cyano-substituted arylboronic acids, require more forcing conditions but still deliver good to excellent yields [2].

Heteroaryl boronic acids present particular synthetic utility in these transformations. Thiophene and furan boronic acids undergo smooth coupling reactions, providing access to biheterocyclic structures with potential applications in organic electronics [6]. The coupling of pyridine boronic acids, while more challenging, can be accomplished through judicious choice of reaction conditions and catalyst systems [7].

Regioselective Double Coupling Strategies

A significant advancement in this field involves the development of regioselective double Suzuki coupling protocols using polyhalogenated thiophene aldehydes. The use of 4,5-dibromothiophene-2-carboxaldehyde as substrate enables sequential coupling reactions, where the electronic differences between the halogenated positions provide excellent regiocontrol [8]. The first coupling typically occurs at the C5 position due to its greater electrophilic character, followed by coupling at the C4 position upon addition of a second boronic acid and appropriate ligand modification [8].

These double coupling strategies require careful optimization of reaction conditions to minimize competing dehalogenation pathways. The use of minimal water content in dioxane-water mixtures (6:1 ratio) has proven crucial for achieving high conversion while suppressing unwanted side reactions [8].

Role in Asymmetric Synthesis of Tetrahydroisoquinolinone Scaffolds

4-Bromo-2-thiophenecarboxaldehyde serves as a versatile building block in the asymmetric synthesis of tetrahydroisoquinolinone scaffolds, which are privileged structures in medicinal chemistry due to their presence in numerous natural products and pharmaceutical agents [9] [10]. The thiophene aldehyde moiety provides both electrophilic reactivity through the carbonyl group and the potential for further functionalization via the brominated position.

Building Block Approach in Asymmetric Synthesis

The primary application of 4-Bromo-2-thiophenecarboxaldehyde in tetrahydroisoquinolinone synthesis involves its use as a key building block that undergoes subsequent asymmetric transformations [9] [10]. The aldehyde functionality serves as an electrophilic partner in various cyclization reactions, while the bromine substituent provides a handle for cross-coupling reactions that can introduce additional complexity into the molecular framework.

Several synthetic strategies have been developed that exploit the dual functionality of this compound. Condensation reactions with chiral amines or amino acids can establish the nitrogen-containing heterocyclic core with simultaneous installation of stereogenic centers [11]. The resulting imine intermediates can undergo further cyclization reactions to form the tetrahydroisoquinolinone framework with high levels of asymmetric induction.

1,3-Dipolar Cycloaddition Approaches

Advanced methodologies have been developed for the asymmetric synthesis of tetrahydroisoquinoline derivatives through 1,3-dipolar cycloaddition reactions involving azomethine imines derived from thiophene aldehyde precursors [12]. These reactions proceed with excellent enantioselectivity (up to 95% enantiomeric excess) and diastereoselectivity (up to 25:1 diastereomeric ratio) when conducted under optimized catalytic conditions [12].

The mechanism involves the formation of cyclic azomethine imines from the thiophene aldehyde substrate, which then undergo [3+2] cycloaddition with various dipolarophiles such as allyl alkyl ketones. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it particularly attractive for the synthesis of complex natural product-like structures [12].

Chemoenzymatic Approaches

Recent developments in chemoenzymatic synthesis have demonstrated the utility of thiophene aldehyde derivatives in accessing enantiomerically pure tetrahydroisoquinoline scaffolds [13]. These approaches combine chemical synthesis steps with enzymatic transformations to achieve high levels of stereocontrol while operating under environmentally benign conditions.

The chemoenzymatic route typically involves initial chemical transformation of the thiophene aldehyde to install the basic heterocyclic framework, followed by enzyme-catalyzed asymmetric reduction or cyclization steps. This strategy has proven particularly effective for accessing complex fused-ring tetrahydroisoquinoline structures that would be difficult to prepare through purely chemical means [13].

Transition Metal Complexes for C-S Bond Formation Reactions

The development of transition metal complexes for carbon-sulfur bond formation represents a rapidly expanding area of catalytic methodology, with 4-Bromo-2-thiophenecarboxaldehyde and related thiophene derivatives serving as important substrates for these transformations [14] [15]. These reactions enable the construction of organosulfur compounds through various mechanistic pathways, including cross-coupling reactions and direct carbon-hydrogen bond functionalization.

Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium complexes represent the most extensively studied catalyst systems for carbon-sulfur bond formation involving thiophene substrates [14] [16]. The general mechanism involves oxidative addition of the carbon-halogen bond to palladium(0), followed by coordination and insertion of the sulfur nucleophile, and concluding with reductive elimination to form the carbon-sulfur bond while regenerating the active catalyst [14].

Several classes of sulfur nucleophiles have been successfully employed in these transformations. Thiols represent the most straightforward coupling partners, reacting smoothly with halogenated thiophene aldehydes under basic conditions [16]. The reaction typically requires elevated temperatures (80-150°C) and the presence of a base to facilitate the formation of the thiolate nucleophile, which undergoes more facile transmetalation compared to the neutral thiol [14].

Organosulfur compounds with more complex structures, including thioethers and disulfides, can also serve as coupling partners through carbon-sulfur bond cleavage mechanisms [17]. These transformations often require more forcing conditions but provide access to structurally diverse organosulfur products that would be difficult to prepare through direct thiol coupling [17].

Nickel-Catalyzed Decarbonylative C-S Coupling

Nickel catalysis has emerged as a powerful alternative to palladium for carbon-sulfur bond formation, particularly through decarbonylative coupling mechanisms [18]. The use of nickel complexes with sterically demanding phosphine ligands, such as tricyclohexylphosphine, enables the transformation of thioesters into thioethers under relatively mild conditions [18].

The mechanism of nickel-catalyzed decarbonylative coupling involves initial oxidative addition of the thioester carbon-sulfur bond to nickel(0), followed by decarbonylation to generate an aryl-nickel-thiolate intermediate [18]. Subsequent reductive elimination forms the carbon-sulfur bond of the product while extruding carbon monoxide and regenerating the nickel(0) catalyst [18].

This methodology demonstrates several advantages over traditional cross-coupling approaches, including the elimination of the need for external bases and the ability to use carboxylic acids as precursors to the thioester substrates [18]. The reaction tolerates a wide range of functional groups and provides access to both diaryl and aryl-alkyl thioethers in good to excellent yields [18].

Copper-Mediated C-S Bond Formation

Copper complexes, particularly those bearing thiophene-2-carboxylate ligands, have found application in carbon-sulfur bond forming reactions through single electron transfer mechanisms [19]. The use of copper(I) thiophene-2-carboxylate as both catalyst and ligand source provides unique reactivity patterns that complement palladium and nickel-based systems [19].

The mechanism of copper-mediated carbon-sulfur bond formation typically involves single electron transfer from the copper center to the organic electrophile, generating radical intermediates that can undergo coupling with sulfur-centered radicals [20]. This pathway enables the formation of carbon-sulfur bonds under milder conditions than traditional two-electron mechanisms and often provides complementary regioselectivity patterns [20].

Copper catalysis has proven particularly effective for the functionalization of heterocyclic substrates, including thiophene derivatives [19]. The thiophene-2-carboxylate ligand provides both electronic and steric effects that enhance the reactivity of the copper center while maintaining high levels of chemoselectivity [19].

Rhodium-Catalyzed Asymmetric C-S Bond Formation

Rhodium complexes bearing chiral ligands have enabled the development of asymmetric carbon-sulfur bond forming reactions with thiophene substrates [7]. These transformations typically proceed through carbon-hydrogen bond activation mechanisms, where the rhodium catalyst selectively activates specific carbon-hydrogen bonds in the presence of sulfur nucleophiles [7].

The asymmetric variant of these reactions has proven particularly valuable for the synthesis of enantiomerically enriched organosulfur compounds that serve as building blocks for pharmaceutical applications [7]. The use of chiral phosphine or carbene ligands enables high levels of enantiocontrol while maintaining good functional group tolerance [7].

Recent developments have focused on the coupling of heterocyclic substrates, including thiophene derivatives, with various sulfur nucleophiles under rhodium catalysis [7]. These reactions provide access to complex biheterocyclic structures with defined stereochemistry, expanding the scope of asymmetric carbon-sulfur bond formation to include important heterocyclic frameworks [7].

XLogP3

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant